3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone
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Overview
Description
3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone is a benzophenone derivative that has garnered attention in various fields such as pharmaceuticals, cosmetics, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone typically involves the reaction of 3-chloro-4-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzophenone derivatives.
Oxidation: Formation of benzophenone ketones.
Reduction: Formation of benzophenone alcohols.
Scientific Research Applications
3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a synthetic building block for the development of new compounds.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized as a plant growth regulator in agrochemical formulations.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell damage. In its role as a plant growth regulator, it may interact with plant hormones and signaling pathways to modulate growth and development.
Comparison with Similar Compounds
Similar Compounds
- 3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone
- 3’-Azetidinomethyl-3-chloro-4-methylbenzophenone
- 3’-Azetidinomethyl-3-chloro-4-bromobenzophenone
Uniqueness
3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone stands out due to its unique combination of a chloro and fluoro substituent on the benzophenone core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-10-14(5-6-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMRRKKHLXUYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643264 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-85-2 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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